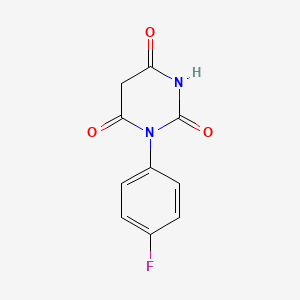

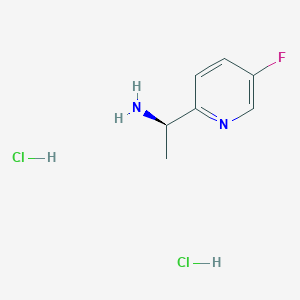

1-(4-Fluorophenyl)-1,3-diazinane-2,4,6-trione

Overview

Description

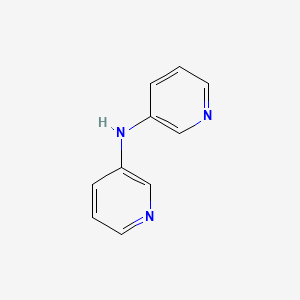

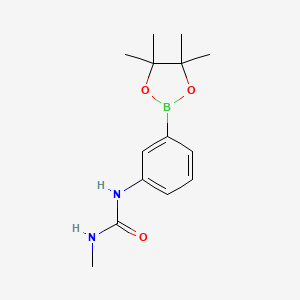

The compound “1-(4-Fluorophenyl)-1,3-diazinane-2,4,6-trione” is a complex organic molecule. It likely contains a diazinane ring, which is a type of heterocyclic compound, and a fluorophenyl group, which is a phenyl group (a ring of six carbon atoms) with a fluorine atom attached .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, similar compounds have been synthesized via various methods. For example, a compound with a fluorophenyl group was synthesized via the Claisen–Schmidt condensation reaction . Another compound, a triazole derivative, was synthesized by heating a mixture of 1-azido-4-fluorobenzene and 2-chloroacrylonitrile .

Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques such as scanning electron microscopy, infrared spectroscopy, gas chromatography-mass spectrometry, nuclear magnetic resonance, thermal gravimetric analysis, differential scanning calorimetry, Raman microspectroscopy, UV-Vis absorption spectroscopy, single crystal X-ray diffraction, and Hirshfeld surface analysis .

Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For instance, a compound with a fluorophenyl group reacted with a series of 1,2- and 1,3-binucleophiles to afford new substituted pyrazoles, pyrimidines, and condensed azolopyrimidine derivatives .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, a compound with a fluorophenyl group was found to be a solid with a melting point of 30-33 °C .

Scientific Research Applications

Photophysical and Electrochemical Properties : A study by Tang et al. (2016) explored a series of luminogens, including 1,3-diazine derivatives, noting their different photophysical and electrochemical properties. These properties varied with the number and position of nitrogen atoms in the aromatic azaheterocycle core. Such compounds have potential applications in fluorometrically detecting acids and discriminating organic acids in biological metabolism studies (Tang et al., 2016).

Electrophilic Fluorinating Agents : Research by Banks et al. (1996) described the synthesis of diazinane compounds, which act as electrophilic fluorinating agents. These compounds, including variations of 1,3-diazinane-2,4,6-trione, are potentially useful in various chemical reactions, such as site-selective electrophilic fluorination (Banks et al., 1996).

Light-Induced Reactions in Synthesis : He et al. (2021) investigated the microscopic mechanism of light-induced tetrazole-quinone 1,3-dipolar cycloadditions, involving compounds like 1-(4-fluorophenyl)-1,3-diazinane-2,4,6-trione. This study has implications for understanding and designing photoinduced reactions in synthetic chemistry (He et al., 2021).

Potential Biological Activity : Gholivand et al. (2009) synthesized new 1,3,2-diazaphospholidine-2,4,5-triones and analyzed their potential biological activities. These compounds may possess significant anti-HIV and antineoplastic properties, indicating potential applications in medical research (Gholivand et al., 2009).

Nickel-Catalyzed Cross-Coupling Reactions : Mongin et al. (2002) conducted a study involving the nickel-catalyzed cross-coupling of aryl Grignard reagents with fluoroazines and fluorodiazines, such as this compound. This research is relevant for the development of advanced synthesis methods in organic chemistry (Mongin et al., 2002).

Synthesis of Telechelic Oligomers : Dix et al. (1993) explored the synthesis of telechelic oligomers with fluorophenyl ketone end groups, utilizing compounds such as this compound. This research contributes to the development of novel polymeric materials (Dix et al., 1993).

Chemical Shift Assignment and Modeling Studies : Santana et al. (2020) carried out chemical shift assignment and molecular modeling studies on chromene derivatives related to 1,3-diazinane-2,4,6-trione. This research aids in the development of new anticancer drugs, showcasing the compound's potential in pharmaceutical research (Santana et al., 2020).

Fluorescent Chemosensor for Fe3+/Fe2+ Sensitivity : Maity et al. (2018) developed new fluorophores based on 2H-pyrrolo[3,4-c]pyridine-1,3,6(5H)-trione, showing high selectivity for Fe3+/Fe2+ cations. These findings are significant for applications in sensing technologies and live cell imaging (Maity et al., 2018).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

1-(4-fluorophenyl)-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2O3/c11-6-1-3-7(4-2-6)13-9(15)5-8(14)12-10(13)16/h1-4H,5H2,(H,12,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUTWXAQHQSWJSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=O)N(C1=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,4R)-Bicyclo[2.2.1]heptane-2-sulfonyl fluoride](/img/structure/B3112645.png)

![2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide hydrochloride](/img/structure/B3112661.png)

![(3aR,5R,6R,6aR)-5-(((tert-butyldiphenylsilyl)oxy)methyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B3112662.png)

![[2-(3-Methylphenyl)ethoxy]amine](/img/structure/B3112694.png)